

Application Notes: Immunohistochemistry for Tissues Treated with CA140

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Compound of Interest

Compound Name: CA140

Cat. No.: B1192431

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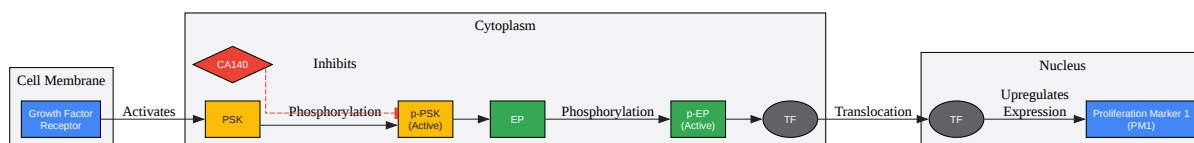
Introduction

CA140 is an investigational small molecule inhibitor targeting the Pro-Survival Kinase (PSK) signaling pathway, a critical cascade involved in cell survival and proliferation. Understanding the in-situ effects of **CA140** on target engagement and downstream biomarker modulation is crucial for preclinical and clinical development. Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression and localization within the morphological context of tissue, making it an indispensable tool for assessing the pharmacodynamic effects of **CA140**.
[\[1\]](#)

These application notes provide a detailed protocol for performing chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with **CA140**. The protocol is optimized for the detection of key biomarkers in the PSK pathway, including the phosphorylated form of PSK (p-PSK) and the downstream effector, Proliferation Marker 1 (PM1).

Hypothetical Signaling Pathway of CA140

CA140 is hypothesized to function by inhibiting the phosphorylation of Pro-Survival Kinase (PSK), which in turn prevents the phosphorylation of its downstream target, Effector Protein (EP). This action blocks the translocation of a transcription factor (TF) to the nucleus, thereby downregulating the expression of proliferation-related genes like Proliferation Marker 1 (PM1).



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Caption: Hypothetical signaling pathway inhibited by **CA140**.

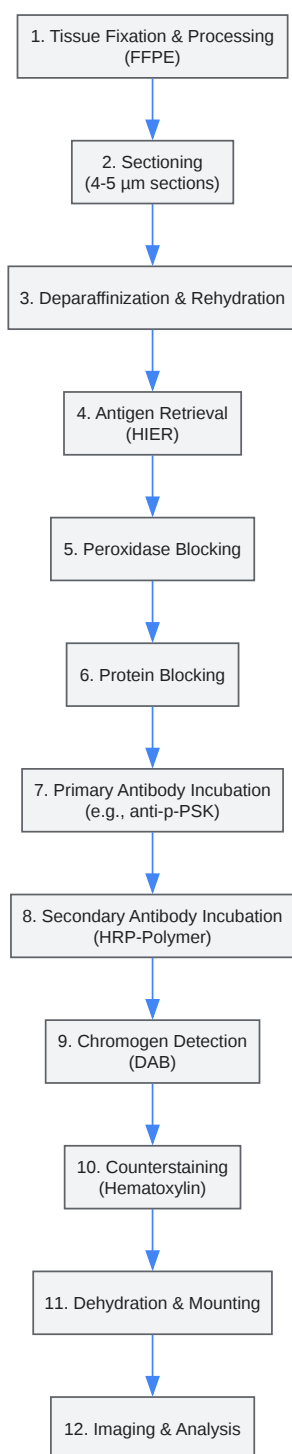
Data Presentation

The following table summarizes representative IHC staining results from a preclinical study involving xenograft models treated with **CA140**. Staining intensity was evaluated using a semi-quantitative H-Score method, where $H\text{-Score} = \sum (\text{Intensity} \times \text{Percentage of Positive Cells})$. Intensity was scored from 0 (negative) to 3 (strong).

Treatment Group	Target Protein	Antibody Dilution	Average H-Score (n=5)	Standard Deviation
Vehicle Control	p-PSK (Tyr123)	1:200	210	± 15.5
CA140 (50 mg/kg)	p-PSK (Tyr123)	1:200	45	± 8.2
Vehicle Control	PM1	1:500	185	± 12.0
CA140 (50 mg/kg)	PM1	1:500	60	± 9.7

Experimental Workflow

The overall workflow for immunohistochemical analysis involves several key stages, from sample preparation to final visualization.[2] Each step is critical for obtaining reliable and reproducible results.



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Caption: Standard workflow for chromogenic immunohistochemistry.

Detailed Protocol: Chromogenic IHC for FFPE Tissues

This protocol is a general guideline and may require optimization for specific antibodies or tissue types.

1. Materials and Reagents

- FFPE tissue sections (4-5 μ m) on charged slides
- Xylene[\[3\]](#)[\[4\]](#)
- Ethanol (100%, 95%, 80%, 70%)[\[3\]](#)[\[4\]](#)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[\[3\]](#)
- Hydrogen Peroxide (3%)[\[3\]](#)[\[5\]](#)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
- Primary Antibody (e.g., Rabbit anti-p-PSK)
- HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit)
- DAB Chromogen Kit
- Hematoxylin counterstain
- Mounting Medium

2. Deparaffinization and Rehydration

- Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.[\[5\]](#)

- Immerse slides in two changes of xylene for 5 minutes each.[\[3\]](#)[\[4\]](#)
- Rehydrate the sections by immersing slides through a graded series of ethanol:
 - 100% Ethanol: 2 changes, 3 minutes each[\[4\]](#)
 - 95% Ethanol: 1 change, 3 minutes[\[4\]](#)
 - 70% Ethanol: 1 change, 3 minutes[\[4\]](#)
- Rinse slides in running tap water for 5 minutes.[\[3\]](#)

3. Antigen Retrieval

- Perform Heat-Induced Epitope Retrieval (HIER) by placing slides in a container with Antigen Retrieval Buffer.
- Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20 minutes.[\[3\]](#)
The optimal time may vary depending on the antibody and tissue.
- Allow the slides to cool in the buffer at room temperature for at least 20 minutes.[\[3\]](#)
- Rinse slides twice with Wash Buffer for 5 minutes each.

4. Staining Procedure

- Endogenous Peroxidase Quenching: Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[3\]](#)[\[5\]](#)
- Rinse slides twice with Wash Buffer for 5 minutes each.
- Blocking: Apply Blocking Buffer to cover the tissue section and incubate for 60 minutes in a humidified chamber to prevent non-specific antibody binding.[\[2\]](#)
- Primary Antibody Incubation: Gently tap off the blocking buffer and apply the primary antibody, diluted to its optimal concentration in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

- Rinse slides three times with Wash Buffer for 5 minutes each.
- Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 30-60 minutes at room temperature.
- Rinse slides three times with Wash Buffer for 5 minutes each.
- Chromogen Detection: Prepare the DAB chromogen solution immediately before use. Apply to the sections and incubate for 2-10 minutes, or until the desired brown stain intensity develops. Monitor the reaction under a microscope.
- Immediately immerse slides in deionized water to stop the reaction.

5. Counterstaining and Mounting

- Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.[\[3\]](#)
- "Blue" the sections by rinsing in running tap water for 5-10 minutes.
- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in two changes of xylene for 5 minutes each.[\[5\]](#)
- Apply a coverslip using a permanent mounting medium.

6. Analysis

- Examine the slides under a light microscope.
- Positive staining for the target protein will appear as a brown precipitate (DAB), while nuclei will be blue (Hematoxylin).
- Assess staining based on intensity, localization (e.g., nuclear, cytoplasmic, membranous), and the percentage of positive cells. For quantitative analysis, digital pathology and image analysis software can be employed.[\[1\]](#)

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